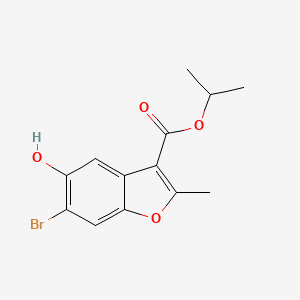

![molecular formula C16H20N4O2S2 B5561556 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B5561556.png)

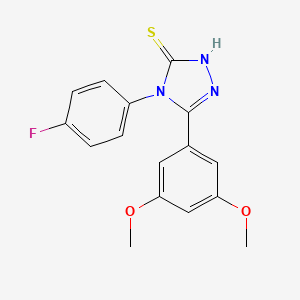

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is part of a broader class of molecules that have been synthesized and studied for their diverse biological activities and chemical properties. It comprises structural motifs common in pharmacologically active molecules, including thienyl, pyrimidinyl, and piperidinyl groups, which contribute to its potential as a kinase inhibitor or for other biological targets.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that typically start from commercially available substrates. For instance, a practical synthesis of related compounds like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, involves converting 2,4-dichloro-5-fluoropyrimidine to a key intermediate in a series of telescoped steps, highlighting the complexity and efficiency required in such chemical syntheses (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been established through techniques such as single-crystal X-ray diffraction. For example, the crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]-thieno[3,2-d]pyrimidin-4-amine reveals an orthorhombic space group, providing insights into the arrangement of atoms and the spatial configuration which can influence the compound's biological activity and chemical reactivity (Guillon et al., 2013).

Chemical Reactions and Properties

Compounds with similar structures have been synthesized through one-pot reactions and have shown to interact with various reagents to yield diverse derivatives, demonstrating their versatile chemical reactivity. For instance, the synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives through condensation reactions showcases the potential for structural modifications and the synthesis of analogs with varied properties (Dyachenko et al., 2020).

Applications De Recherche Scientifique

Synthetic Utility in Heterocyclic Synthesis

The synthetic utility of related compounds has been explored for constructing a variety of new heterocyclic systems, such as thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. These compounds have been characterized by IR, MS, 1H NMR spectra, and elemental analyses, highlighting their potential in the synthesis of complex molecular architectures (Madkour et al., 2010).

Antimicrobial Activity

Substituted tricyclic compounds related to the query compound, such as 5,6,7,8-tetrahydro pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Most of these synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, indicating the potential of these molecules in developing new antimicrobial agents (Mittal et al., 2011).

One-Pot Synthesis of Derivatives

A one-pot synthesis approach for the creation of thieno[2,3-b]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives has been developed. This method involves a three-component condensation, showcasing the versatility of related compounds in facilitating the synthesis of complex heterocyclic structures in a single reaction step (Dyachenko et al., 2020).

Antioxidant Activity

The synthesis and evaluation of antioxidant activities of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives have been explored. Certain compounds showed significant radical scavenging activity, indicating the potential for these molecules to act as antioxidants (Kotaiah et al., 2012).

Synthesis of Diamino-Substituted Derivatives

Research into the synthesis of diamino-substituted derivatives, such as pyrano[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrimido[4',5':4,5]thieno[2,3-c]isoquinolines, showcases the diverse reactivity and functionalization possibilities of compounds within this chemical space. These studies highlight the synthetic flexibility of these molecules for various chemical transformations (Paronikyan et al., 2016).

Propriétés

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S2/c1-11-17-15(14-4-8-23-16(14)18-11)20-6-2-12(3-7-20)19-13-5-9-24(21,22)10-13/h4-5,8-9,12-13,19H,2-3,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJDLFMZIWZVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C=CSC2=N1)N3CCC(CC3)NC4CS(=O)(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(3-pyridin-2-yl-1H-pyrazol-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5561476.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5561482.png)

![7-{2-[2-(4-methylpiperazin-1-yl)ethoxy]benzyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5561484.png)

![N-(4-ethylphenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5561485.png)

![1-(cis-4-aminocyclohexyl)-N-[3-(pyridin-3-ylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561492.png)

![N-(2-oxo-2-{4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5561524.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B5561531.png)

![methyl 4-{[(4-phenoxyphenyl)thio]methyl}benzoate](/img/structure/B5561562.png)